3-benzyl-2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Description
3-benzyl-2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C32H29N3O4S and its molecular weight is 551.66. The purity is usually 95%.
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Scientific Research Applications
Quinazoline Derivatives as Therapeutic Agents
- Quinazoline derivatives like the one have shown promise as therapeutic agents with potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties. This is evident from a study on a similar compound synthesized through Povarov cycloaddition reaction/N-furoylation processes (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Synthesis Techniques and Chemical Properties
- Innovative synthesis techniques for 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines, closely related to the compound , have been explored. These techniques highlight the compound's potential for chemical transformation and application in various domains (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).
Potential in Receptor Antagonism
- Related compounds have been identified as potent receptor antagonists. For example, specific dihydroquinazolines serve as calcitonin gene-related peptide (CGRP) receptor antagonists, indicating potential applications in treating conditions like migraine (Cann et al., 2012).
Structural and Molecular Analysis
- Research into the hydrolytic behavior of quinazoline derivatives has been conducted, offering insights into the compound's stability and reactivity under various conditions (Shemchuk, Chernykh, Levashov, & Sytnik, 2010).
Antibacterial and Antifungal Activities
- Quinazolines, including those with structural similarities to the compound , have demonstrated significant antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Potential in Antitumor Activity
- Certain quinazolinone analogues have exhibited notable antitumor activity, which could imply similar potential for the compound in cancer research and treatment (Al-Suwaidan et al., 2016).
Properties
IUPAC Name |
3-benzyl-2-[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl-N-(furan-2-ylmethyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29N3O4S/c1-20-11-12-24(16-21(20)2)29(36)22(3)40-32-34-28-17-25(30(37)33-18-26-10-7-15-39-26)13-14-27(28)31(38)35(32)19-23-8-5-4-6-9-23/h4-17,22H,18-19H2,1-3H3,(H,33,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNXVWWAPGOHNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)SC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CO4)C(=O)N2CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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